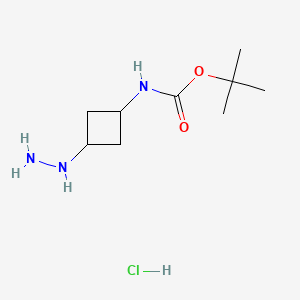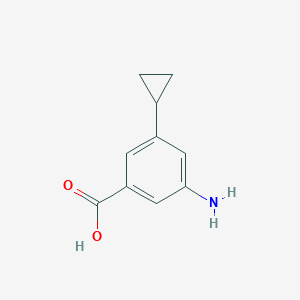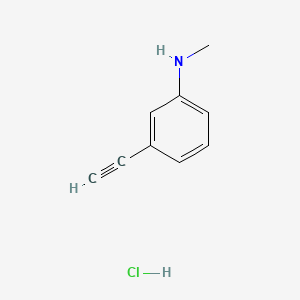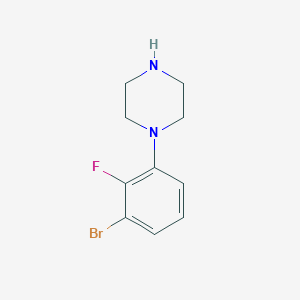![molecular formula C14H15NO B13536896 [3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
[3-(4-Methoxyphenyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine is an organic compound with the molecular formula C14H15NO It is a derivative of biphenyl, where a methoxy group is attached to one phenyl ring and a methanamine group is attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of 4’-Methoxy-[1,1’-biphenyl]: This can be achieved through a Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Methanamine Group: The resulting 4’-Methoxy-[1,1’-biphenyl] undergoes a reaction with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group.
Industrial Production Methods
While specific industrial production methods for (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Methoxy-[1,1’-biphenyl]-3-ylamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybiphenyl: Lacks the methanamine group, making it less reactive in certain biological contexts.
4’-Methoxy-[1,1’-biphenyl]-4-ylamine: Similar structure but with the amine group in a different position, leading to different reactivity and interactions.
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a methanamine group, altering its chemical properties and applications.
Uniqueness
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific positioning of the methanamine group, which allows for distinct interactions and reactivity compared to its analogs. This makes it valuable in the synthesis of specialized compounds and in studying specific biological processes.
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
[3-(4-methoxyphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,10,15H2,1H3 |
InChI-Schlüssel |
RYIMJAGUGYYPRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


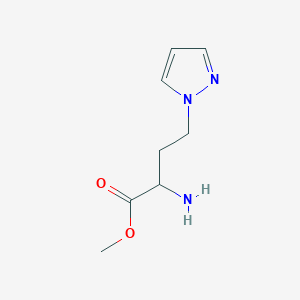
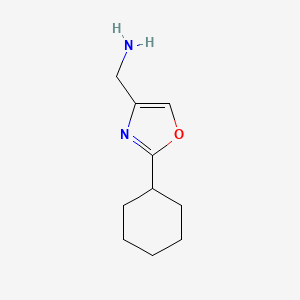
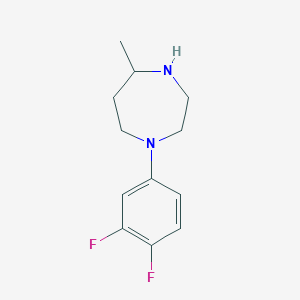
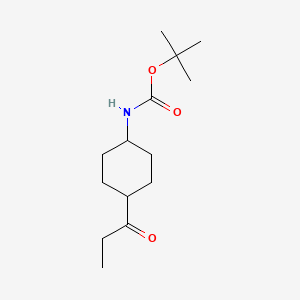


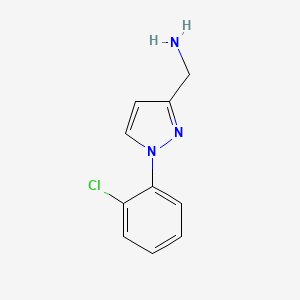

![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)
